4-Butoxy-N-(4-(dimethylamino)phenethyl)benzamide is a synthetic benzamide derivative investigated for its potential biological activity. [] It is a nonpeptide ligand for Formyl Peptide Receptor-Like 1 (FPRL1). [] It has not progressed to clinical trials and therefore, clinical information about its effects is unavailable. []
4-butoxy-N-(4-(dimethylamino)phenethyl)benzamide is a synthetic organic compound classified as a benzamide derivative. This compound is notable for its potential biological activities, particularly in medicinal chemistry, where it may serve as a lead compound for drug development due to its structural features and functional groups.
The compound can be sourced from chemical suppliers and research institutions that specialize in organic synthesis. Its structural complexity suggests that it is primarily synthesized in laboratory settings rather than being isolated from natural sources.
4-butoxy-N-(4-(dimethylamino)phenethyl)benzamide belongs to the class of benzamides, which are characterized by the presence of a benzene ring attached to a carbonyl group (amide). This classification is significant due to the wide range of biological activities associated with benzamide derivatives, including anti-inflammatory, analgesic, and antitumor properties.
The synthesis of 4-butoxy-N-(4-(dimethylamino)phenethyl)benzamide typically involves several key steps:
The molecular structure of 4-butoxy-N-(4-(dimethylamino)phenethyl)benzamide can be represented as follows:
4-butoxy-N-(4-(dimethylamino)phenethyl)benzamide can undergo various chemical reactions typical for amides:
The mechanism of action for 4-butoxy-N-(4-(dimethylamino)phenethyl)benzamide is not fully elucidated but may involve:
Experimental studies would be required to confirm its specific mechanism, potentially involving assays on cell lines to assess cytotoxicity and signaling pathways affected by treatment with this compound.
This compound exemplifies the importance of synthetic organic chemistry in developing new therapeutic agents with diverse biological activities. Its unique structure offers avenues for further research and application in various scientific fields.
The synthesis of 4-butoxy-N-(4-(dimethylamino)phenethyl)benzamide relies on convergent strategies that assemble the benzamide core prior to functionalization. A canonical approach involves:
Table 1: Comparative Synthetic Routes for Benzamide Core
Route | Reagents | Temperature | Yield | Purity (HPLC) |
---|---|---|---|---|
Acid Chloride | SOCl₂, DCM, TEA | 0°C → 25°C | 89% | 95.2% |
Direct Condensation | DCC, DMAP, DCM | 25°C | 78% | 91.5% |
Carbodiimide-Mediated | EDC·HCl, HOBt, THF | 25°C | 82% | 93.8% |
Alternative routes employ carbodiimide-mediated coupling (e.g., DCC or EDC·HCl) with 1-hydroxybenzotriazole (HOBt) as an additive to suppress racemization. However, these methods require stringent purification to remove urea byproducts, reducing scalability [3] [10].
Butoxy Group Installation:
Dimethylamino Group Installation:
The C–N bond between the benzoyl chloride and phenethylamine moieties is forged via nucleophilic acyl substitution. Key advancements include:
Table 2: Catalytic Methods for Benzamide Bond Formation
Catalyst System | Base | Solvent | Time (h) | Yield | Byproducts |
---|---|---|---|---|---|
None (TEA) | TEA | DCM | 12 | 73% | Hydrolyzed acid |
DMAP (10 mol%) | TEA | THF | 1.5 | 95% | Negligible |
Pd₂(dba)₃/Xantphos | Cs₂CO₃ | Toluene | 6 | 88% | Pd residues, phenols |
Solvent Effects:
Kinetic Profiling:
Table 3: Solvent and Kinetic Optimization Parameters
Parameter | Conditions | Yield | Purity | Reaction t₁/₂ |
---|---|---|---|---|
Solvent | ||||
DCM | 0°C → 25°C, TEA | 89% | 95% | 35 min |
THF (anhydrous) | 0°C → 25°C, DMAP | 95% | 99% | 8 min |
Purification | ||||
Silica Chromatography | Hexane/EtOAc (1:1) | 78% | 97% | N/A |
Ethanol/Water Recrystallization | 4:1, −20°C | 92% | 99.5% | N/A |
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: